molecular formula C6H5Br2N B1314160 2,4-Dibromo-6-methylpyridine CAS No. 79055-52-0

2,4-Dibromo-6-methylpyridine

Cat. No. B1314160
CAS RN: 79055-52-0
M. Wt: 250.92 g/mol
InChI Key: QNIQGMJOZQYBOX-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylpyridine is a heterocyclic organic compound . It is used in the synthesis of various pharmaceuticals and as a material in optoelectronics .


Synthesis Analysis

The synthesis of 2,4-Dibromo-6-methylpyridine involves several steps. One method involves heating θ-hydroxy-methyl-oxygen^^-dihydro-S-pyridine methylamine hydrochloride (D1, 5g, 30.94mmol) and phosphorus oxybromide (25g, 87.2mmol) together at 13°C for 6 hours. The mixture is then cooled in ice, carefully water is added, and then the mixture is alkalized with 2M sodium hydroxide solution and extracted with dichloromethane . Another method involves an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .


Molecular Structure Analysis

The molecular weight of 2,4-Dibromo-6-methylpyridine is 250.92 . The IUPAC name is 2,4-dibromo-6-methylpyridine and the InChI code is 1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 .


Chemical Reactions Analysis

2,4-Dibromo-6-methylpyridine is used in various chemical reactions. For instance, it is used in the synthesis of 2-bromo-6-pyrazinyl-4-methylpyridine . It is also used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .


Physical And Chemical Properties Analysis

2,4-Dibromo-6-methylpyridine is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Characterization

2,4-Dibromo-6-methylpyridine is utilized in the synthesis of complex compounds. For instance, it's used in the preparation of 4,4'-Dibromo-6,6'-bis (N,N-bis (ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine, an important intermediate for the synthesis of bi-functional chelates. These chelates have potential applications in solid phase time resolved fluoroimmunoassay, highlighting the compound's role in biochemical applications (李云辉 et al., 2010).

Organic Chemistry and Catalysis

In organic chemistry, 2,4-Dibromo-6-methylpyridine is involved in regioselective Suzuki cross-coupling reactions. This process allows for the creation of 4-bromo-2-carbon substituted pyridines under palladium catalysis, demonstrating its significance in synthetic chemistry (Cristina Sicre et al., 2006).

Material Science and Catalysis

The compound is also relevant in the field of material science and catalysis. Terpyridines, a related class of compounds, have applications ranging from materials science to organometallic catalysis. These applications include photovoltaics, DNA intercalation, and various organic transformations, highlighting the potential utility of related pyridine compounds in diverse scientific fields (A. Winter et al., 2011).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

2,4-Dibromo-6-methylpyridine is used as a material in optoelectronics , indicating potential applications in the development of new electronic devices. Additionally, its use in the synthesis of various pharmaceuticals suggests potential future directions in drug development .

properties

IUPAC Name

2,4-dibromo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIQGMJOZQYBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505458
Record name 2,4-Dibromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-methylpyridine

CAS RN

79055-52-0
Record name 2,4-Dibromo-6-methylpyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-6-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Puszko - Chemistry of Heterocyclic Compounds, 1998 - Springer
UV spectra of 2,4-dihalopicolines and their N-oxides are presented, and the influence of substituents on spectral parameters is discussed. The electronic spectra were calculated by a …
Number of citations: 2 link.springer.com
J Bernstein, B Stearns, M Dexter… - Journal of the American …, 1947 - ACS Publications
Since the common antimalarial agents contain a heterocyclic nitrogen ring, it was thought de-sirable to prepare and test many of the readily available substituted pyridines as …
Number of citations: 35 pubs.acs.org
EA Raux - 2010 - scholarworks.gsu.edu
The development of novel selective 5-HT6 and 5-HT7 receptor antagonists is an ever-growing area of interest among medicinal chemists. The potential of developing a therapeutic …
Number of citations: 1 scholarworks.gsu.edu
FAC Cooke - 1977 - pearl.plymouth.ac.uk
Previous work on the production of dipyrrolo and imidazopyrrolo - pyridine systems has been reviewed. Methods for the preparation of 2,4-diaminopyridines have been reviewed and …
Number of citations: 2 pearl.plymouth.ac.uk
A PUSZKO - chempap.org
Dipole moment values of 2, 4-dichloro-and 2, 4-dibromopicolines and their TV-oxides were calculated from the permittivity and refractive indices measurements as well as by means of …
Number of citations: 0 chempap.org

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